molecular formula C16H17IN4OS B4332583 N-1,3-benzothiazol-2-yl-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide

N-1,3-benzothiazol-2-yl-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide

Cat. No. B4332583
M. Wt: 440.3 g/mol
InChI Key: XZEYIYNLRBOPJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzothiazol-2-yl-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-1,3-benzothiazol-2-yl-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide involves the inhibition of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. It has been found to inhibit the activity of COX-2, a key enzyme involved in inflammation, and to activate the p53 pathway, which is involved in tumor suppression.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models, and to have anti-viral activity against certain viruses. It has also been found to have a low toxicity profile, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-1,3-benzothiazol-2-yl-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is its low toxicity profile, which makes it a safe compound to work with in lab experiments. However, its synthesis method can be complex and time-consuming, which may limit its widespread use in research.

Future Directions

There are several future directions for the study of N-1,3-benzothiazol-2-yl-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide. One potential area of research is the development of new drugs based on this compound for the treatment of inflammation, tumors, and viral infections. Another area of research is the synthesis of new fluorescent probes for imaging applications. Additionally, further studies are needed to understand the full mechanism of action of this compound and its potential side effects.
Conclusion:
This compound is a promising compound with potential applications in various fields. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a promising candidate for drug development, while its low toxicity profile makes it safe to work with in lab experiments. Further research is needed to fully understand the potential of this compound and to develop new drugs and imaging probes based on it.

Scientific Research Applications

N-1,3-benzothiazol-2-yl-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for drug development. It has also been used in the synthesis of fluorescent probes for imaging applications.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(4-iodo-3,5-dimethylpyrazol-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17IN4OS/c1-10-15(17)11(2)21(20-10)9-5-8-14(22)19-16-18-12-6-3-4-7-13(12)23-16/h3-4,6-7H,5,8-9H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEYIYNLRBOPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=NC3=CC=CC=C3S2)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17IN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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